molecular formula C27H25NO4 B3091205 (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid CAS No. 1217460-65-5

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid

Cat. No. B3091205
CAS RN: 1217460-65-5
M. Wt: 427.5 g/mol
InChI Key: MLWHGLZHUJARIA-ZBWUASRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid” is a compound used in life science research . It has a CAS number of 159610-82-9 .


Molecular Structure Analysis

The molecular formula of this compound is C26H23NO4 . Its molecular weight is 413.47 .


Physical And Chemical Properties Analysis

The compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

1. Suppression of Alpha-Carbon Racemization in Peptide Synthesis In conventional solid-phase peptide synthesis (SPPS), α-amino groups are protected with alkoxycarbonyl groups (e.g., 9-fluorenylmethoxycarbonyl [Fmoc]). However, during SPPS, inherent side reactions of the protected amino acids (e.g., α-C racemization and aspartimide formation) generate by-products that are hard to remove . The use of a thiol-labile amino protecting group, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, greatly suppresses the main side reactions observed during conventional SPPS .

Efficient Fmoc-Protected Amino Ester Hydrolysis

The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester. However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

3. Light-Activated Tetrazines for Precision Live-Cell Bioorthogonal Imaging By tagging reactive phospholipids with fluorophores, researchers have demonstrated modification of HeLa cell membranes with single-cell spatial resolution . This application shows the potential of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid in the field of bioorthogonal chemistry and live-cell imaging .

4. Synthesis of Modified Amino Acids for Structure-Activity Relationship (SAR) Studies With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in SAR studies . Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions if not adequately protected .

Green Chemistry

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure . This highlights the role of Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid in promoting green chemistry practices .

Medicinal Chemistry

The Fmoc-protected amino acid is key to the success of SPPS, which is the most commonly used method for preparing peptides . This makes Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid an important compound in medicinal chemistry, particularly in the development of peptide-based drugs .

properties

IUPAC Name

(E,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHGLZHUJARIA-ZBWUASRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.